2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-12(2)20-18(23)10-21-9-17(16(22)8-13(21)3)24-11-14-6-4-5-7-15(14)19/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOONNCJNJXYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC(C)C)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.
Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they typically involve standard laboratory techniques such as refluxing, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 374.41 g/mol. Key structural components include:
- Pyridinone Core : Associated with various biological activities.
- Fluorobenzyl Ether : Enhances lipophilicity and binding affinity.
- Isopropylacetamide Group : Potentially contributes to pharmacokinetic properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 (Colon Cancer) | Moderate potency |
| TK-10 (Renal Cancer) | Moderate potency |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Preliminary investigations indicate that 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide exhibits antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridinone Core : Achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
- Introduction of the Fluorobenzyl Group : Conducted via an etherification reaction using 2-fluorobenzyl alcohol and a base such as potassium carbonate.
- Attachment of the Isopropylacetamide Group : Accomplished through nucleophilic substitution reactions.
Case Studies and Research Findings
- Anticancer Studies : A study published in ACS Omega reported on the design and synthesis of related compounds, demonstrating significant anticancer activity against various human cancer cell lines, indicating that modifications to similar structures can yield potent anticancer agents .
- Pharmacokinetic Studies : Research has indicated that the introduction of fluorine atoms enhances metabolic stability and bioavailability, which are critical parameters in drug development .
- Biological Activity Assessments : Various studies have assessed the biological activity of structurally related compounds, providing insights into their mechanisms and potential therapeutic uses .
Mechanism of Action
The mechanism of action of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, while the pyridinone core can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The following analogs share the pyridinone core and fluorobenzyloxy group but differ in substituents at position 2 of the pyridinone or the acetamide side chain.
Table 1: Structural and Physicochemical Comparisons
Impact of Substituent Modifications
Position 2 of Pyridinone
- Methyl vs. The hydroxymethyl analog introduces polarity, which may increase solubility but reduce blood-brain barrier penetration .
Acetamide Side Chain
- N-Isopropyl vs. THF-Methyl (): The isopropyl group balances steric bulk and hydrophobicity, favoring interactions with hydrophobic binding pockets.
Pharmacological Implications
While explicit biological data are absent in the provided evidence, structural trends suggest:
- Fluorobenzyloxy Group: Likely serves as a pharmacophore for target binding, common in kinase inhibitors or GPCR modulators.
- Acetamide Variations: Influence ADME properties :
- Hydroxymethyl: Potential for glucuronidation, altering metabolic clearance .
Biological Activity
The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a pyridinone core with various substituents that may enhance its biological properties. The presence of the 2-fluorobenzyl group is particularly notable, as fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetics.
Molecular Formula: CHFNO
Molecular Weight: 384.4 g/mol
Preliminary studies suggest that compounds similar to 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide may exhibit various biological activities, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition could have implications for skin pigmentation disorders and cosmetic applications.
- Receptor Modulation: The structural features may allow for interactions with G protein-coupled receptors (GPCRs), potentially modulating signaling pathways related to various physiological responses.
Enzyme Inhibition Studies
A series of studies evaluated the inhibitory effects of similar compounds on tyrosinase activity. The results are summarized in the following table:
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.18 | Competitive inhibitor |
| Compound B | 17.76 | Reference compound |
| 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide | TBD | TBD |
Note: TBD indicates that specific IC values for the compound require further investigation.
Case Studies and Research Findings
- Tyrosinase Inhibition : In a study focusing on tyrosinase inhibitors, compounds structurally related to the target compound showed significant inhibition of enzyme activity without cytotoxic effects on B16F10 melanoma cells. This suggests potential therapeutic applications in treating hyperpigmentation disorders .
- GPCR Interactions : Research has indicated that similar compounds can interact with GPCRs, leading to alterations in intracellular signaling pathways. These interactions are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic uses .
- Synthetic Routes : The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide typically involves multiple steps, including the formation of the pyridinone core through condensation reactions followed by substitution reactions to introduce functional groups.
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the recommended multi-step synthetic routes for synthesizing 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide? A: The synthesis typically involves:
- Step 1: Formation of the pyridinone core via cyclization of substituted malonamide derivatives under reflux conditions (e.g., acetic anhydride as a solvent at 100°C) .
- Step 2: Introduction of the 2-fluorobenzyloxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
- Step 3: Acetamide coupling using N-isopropylamine and a coupling agent (e.g., EDCI/HOBt) in dichloromethane at room temperature .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Structural Characterization Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorobenzyloxy protons at δ 4.8–5.2 ppm; pyridinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂FN₂O₃) .
- HPLC-PDA: Assess purity (>98%) using a C18 column and gradient elution (acetonitrile/water) .
Initial Biological Activity Screening Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity Screening: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced Research Questions
Optimization of Synthetic Yield Q: How can researchers address low yields during the coupling step with N-isopropylamine? A:
- Solvent Optimization: Replace dichloromethane with DMF to enhance reactivity of the carboxylate intermediate .
- Catalyst Screening: Test alternatives to EDCI/HOBt, such as DCC/DMAP, under inert atmospheres .
- Temperature Control: Perform the reaction at 0–4°C to minimize side reactions (e.g., racemization) .
Resolving Contradictory Bioactivity Data Q: How should researchers reconcile conflicting results in enzyme inhibition assays across studies? A:
- Standardize Assay Conditions: Use identical buffer systems (e.g., Tris-HCl pH 8.0) and substrate concentrations .
- Purity Validation: Re-test the compound after HPLC purification to exclude impurities affecting results .
- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) to measure direct target binding .
Computational Modeling for Target Interaction Q: What in silico strategies predict this compound’s interaction with biological targets? A:
- Molecular Docking: Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB ID 1ATP) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with hinge region residues) .
Derivative Synthesis for SAR Studies Q: What strategies are effective for synthesizing analogs to explore structure-activity relationships (SAR)? A:
- Substituent Variation: Replace the 2-fluorobenzyl group with chloro-/methoxy-benzyl derivatives via Mitsunobu reaction .
- Scaffold Modification: Introduce a morpholine ring instead of isopropylacetamide using reductive amination .
- Bioisosteric Replacement: Substitute the pyridinone core with quinazolinone to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
